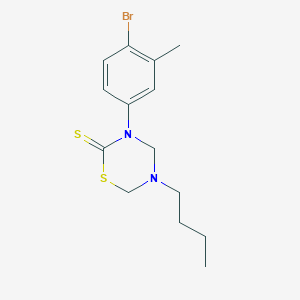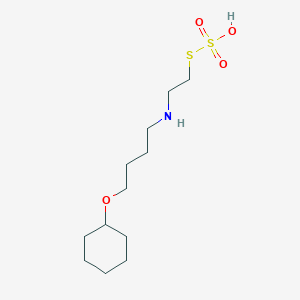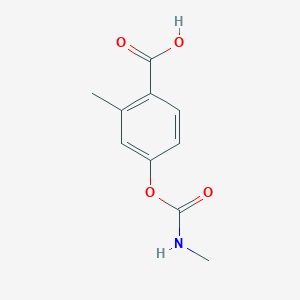
4,2-Cresotic acid, methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,2-Cresotic acid, methylcarbamate is an organic compound that combines the properties of cresotic acid and methylcarbamate Cresotic acids are derivatives of cresols, which are methylphenols, while methylcarbamate is an ester of carbamic acid
Synthetic Routes and Reaction Conditions:
Carboxylation of Cresols: The synthesis of cresotic acids, including 4,2-cresotic acid, can be achieved through the carboxylation of cresols with sodium ethyl carbonate.
Formation of Methylcarbamate: Methylcarbamate can be synthesized by reacting methanol with urea: CO(NH₂)₂ + CH₃OH → CH₃OC(O)NH₂ + NH₃.
Industrial Production Methods:
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, typical of compounds containing aromatic rings and carbamate groups.
Substitution Reactions: The compound can participate in substitution reactions, particularly nucleophilic substitutions involving the carbamate group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.
Major Products:
Oxidation Products: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction Products: Reduction can yield amines and alcohols.
Substitution Products: Substitution reactions can produce various carbamate derivatives.
Chemistry:
Protecting Groups: Carbamates, including methylcarbamate, are used as protecting groups for amines in peptide synthesis due to their stability and ease of removal.
Biology and Medicine:
Pharmaceuticals: Methylcarbamate derivatives are used in the synthesis of pharmaceuticals, including insecticides and urethane-based drugs.
Industry:
Mechanism of Action
The mechanism of action of 4,2-cresotic acid, methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. Carbamates are known to inhibit enzymes like acetylcholinesterase by forming a stable carbamoyl-enzyme complex, leading to the accumulation of acetylcholine and subsequent physiological effects .
Comparison with Similar Compounds
Ethyl Carbamate: Similar to methylcarbamate but with an ethyl group instead of a methyl group.
Phenyl Carbamate: Contains a phenyl group instead of a methyl group.
Uniqueness:
Properties
CAS No. |
22593-96-0 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-methyl-4-(methylcarbamoyloxy)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-5-7(15-10(14)11-2)3-4-8(6)9(12)13/h3-5H,1-2H3,(H,11,14)(H,12,13) |
InChI Key |
IKYHIHNVNZHIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)NC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


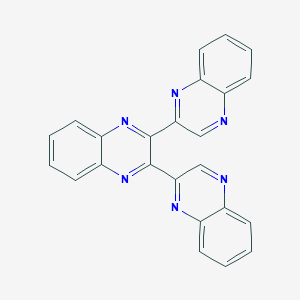
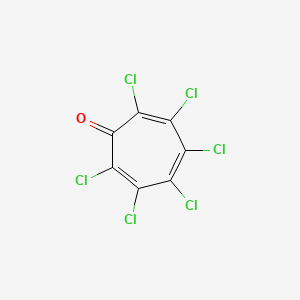
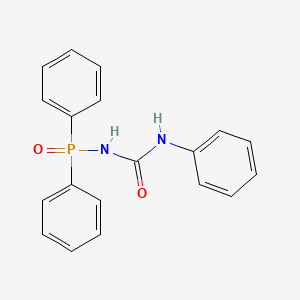
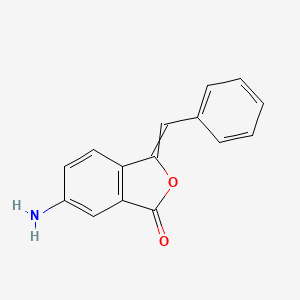

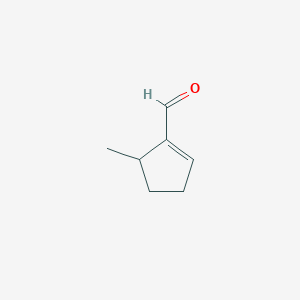

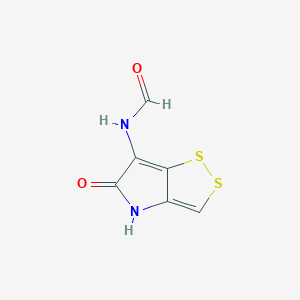

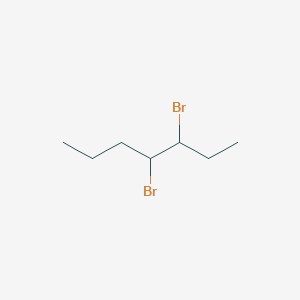

![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
